4-Bromo-3-fluoro-4'-pentyl-biphenyl

説明

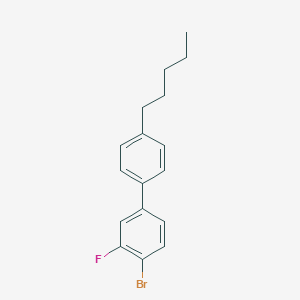

4-Bromo-3-fluoro-4’-pentyl-biphenyl is an organic compound with the molecular formula C17H18BrF It is a biphenyl derivative, where one phenyl ring is substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position, while the other phenyl ring is substituted with a pentyl group at the 4’-position

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-fluoro-4’-pentyl-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, the reaction might involve 4-bromo-3-fluorobenzene and 4’-pentylphenylboronic acid under mild conditions with a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 4-Bromo-3-fluoro-4’-pentyl-biphenyl would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include using continuous flow reactors and recycling catalysts and solvents.

化学反応の分析

Types of Reactions

4-Bromo-3-fluoro-4’-pentyl-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.

Oxidation and Reduction: The pentyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution Products: Depending on the nucleophile, products can include various substituted biphenyls.

Coupling Products: More complex biphenyl derivatives.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alkanes or alcohols.

科学的研究の応用

Medicinal Chemistry

Biphenyl derivatives are crucial in the development of pharmaceuticals due to their structural versatility and biological activity. 4-Bromo-3-fluoro-4'-pentyl-biphenyl has been studied for its potential as a therapeutic agent.

1.1 Anticancer Activity

Research indicates that biphenyl compounds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

1.2 Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies demonstrate that certain biphenyl derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

1.3 Targeted Drug Delivery

Recent innovations involve the use of biphenyl derivatives in targeted drug delivery systems. The structural features of this compound allow it to serve as a scaffold for designing ligands that can selectively bind to cancer cells, enhancing the efficacy of chemotherapeutic agents .

Materials Science

The unique properties of this compound extend into materials science, particularly in the development of advanced materials.

2.1 Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound is explored as a material in OLEDs. Biphenyl derivatives are known for their ability to emit light efficiently when subjected to electric currents, making them suitable for use in display technologies .

2.2 Liquid Crystals

The rigidity and thermal stability of biphenyl compounds make them ideal candidates for liquid crystal applications. This compound can be incorporated into liquid crystal displays (LCDs), contributing to improved visual performance and response times .

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties; targeted drug delivery systems |

| Organic Electronics | Use in OLEDs and LCDs due to electronic properties |

| Material Science | Development of advanced materials with specific thermal and optical properties |

Case Studies

3.1 Synthesis and Biological Evaluation

A study synthesized various biphenyl derivatives, including this compound, and evaluated their biological activities against cancer cell lines. The results indicated promising anticancer activity with IC50 values lower than those of existing chemotherapeutics .

3.2 Development of OLEDs

Research focused on the incorporation of this compound into OLED structures demonstrated enhanced brightness and efficiency compared to traditional materials. This advancement suggests a viable pathway for improving display technologies .

作用機序

The mechanism of action of 4-Bromo-3-fluoro-4’-pentyl-biphenyl depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would depend on the specific target and pathway involved. For example, if used in drug development, it might interact with specific enzymes or receptors to exert its effects.

類似化合物との比較

Similar Compounds

4-Bromo-4’-fluorobiphenyl: Similar structure but lacks the pentyl group, making it less hydrophobic.

4-Bromo-3-fluorobiphenyl: Similar structure but lacks the pentyl group, affecting its physical and chemical properties.

4-Bromo-4’-pentylbiphenyl: Similar structure but lacks the fluorine atom, which can influence its reactivity and applications .

Uniqueness

4-Bromo-3-fluoro-4’-pentyl-biphenyl is unique due to the combination of bromine, fluorine, and pentyl substitutions on the biphenyl scaffold. This unique combination imparts specific physical and chemical properties, such as increased hydrophobicity and potential for specific interactions in chemical and biological systems.

生物活性

4-Bromo-3-fluoro-4'-pentyl-biphenyl (CAS No. 163129-11-1) is a compound that has garnered attention due to its potential biological activities, particularly its role as an inhibitor of cytochrome P450 enzymes and other molecular targets. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is characterized by a biphenyl core with bromine and fluorine substituents, as well as a pentyl group. This structure is significant for its interaction with various biological targets.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound exhibits notable inhibitory activity against certain cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the biotransformation of various xenobiotics. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their effects or toxicity.

Anticancer Potential

In vitro studies have explored the anticancer properties of this compound. It has been shown to affect cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects in breast cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Inhibition Data Against Cancer Cell Lines

The mechanism underlying the biological activity of this compound may involve the modulation of signaling pathways associated with cancer progression. It has been suggested that this compound can induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting tumor growth .

Case Studies

- Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values of 10.5 µM and 8.7 µM, respectively .

- Mechanistic Insights : Another investigation into its mechanism revealed that treatment with this compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins in treated cells, supporting its role as a potential therapeutic agent against breast cancer.

Research Findings

Recent studies have focused on optimizing the structure of related compounds to enhance their biological activities. For example, modifications to the biphenyl structure have been explored to improve potency against specific targets such as BRD4 and PARP1, which are implicated in cancer therapy .

Table 2: Structure-Activity Relationship (SAR) Findings

特性

IUPAC Name |

1-bromo-2-fluoro-4-(4-pentylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrF/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18)17(19)12-15/h6-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYAEPDUJOIYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445881 | |

| Record name | 4-Bromo-3-fluoro-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163129-11-1 | |

| Record name | 4-Bromo-3-fluoro-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。